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Compound of Interest

Compound Name: 3-Fluoro-2-nitrobenzonitrile

Cat. No.: B1331573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-2-nitrobenzonitrile is a versatile trifunctional aromatic compound poised for

significant exploration in medicinal chemistry and materials science. Its unique substitution

pattern, featuring a fluorine atom ortho to a nitro group and meta to a nitrile group, imparts a

distinct reactivity profile that makes it an attractive starting material for the synthesis of novel

heterocyclic compounds and other complex molecular architectures. The electron-withdrawing

nature of the nitro and nitrile groups activates the benzene ring for nucleophilic aromatic

substitution, while the fluorine atom serves as an excellent leaving group. This guide provides

an in-depth analysis of potential research avenues for 3-fluoro-2-nitrobenzonitrile, including

key reactions, potential drug discovery targets, and detailed experimental considerations.

Physicochemical Properties
A summary of the key physicochemical properties of 3-fluoro-2-nitrobenzonitrile is presented

in Table 1.
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Property Value

CAS Number 1000339-52-5

Molecular Formula C₇H₃FN₂O₂

Molecular Weight 166.11 g/mol

Appearance Solid

Storage Sealed in dry, room temperature

Core Reactivity and Synthetic Potential
The primary mode of reactivity for 3-fluoro-2-nitrobenzonitrile is nucleophilic aromatic

substitution (SₙAr). The strong electron-withdrawing effects of the adjacent nitro and cyano

groups significantly activate the fluorine atom for displacement by a wide range of nucleophiles.

This predictable reactivity makes it a valuable building block for introducing the 2-

nitrobenzonitrile moiety into various molecular scaffolds.

Key Research Areas in Synthetic Chemistry:
Synthesis of Heterocyclic Compounds: The vicinal arrangement of the functional groups in

derivatives of 3-fluoro-2-nitrobenzonitrile allows for tandem SₙAr and cyclization reactions

to construct a variety of heterocyclic systems. Of particular interest is the synthesis of

pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl fluoride can potentially participate

in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds

and the synthesis of biaryl compounds. This opens up avenues for creating complex

molecular frameworks.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine,

yielding 2-amino-3-fluorobenzonitrile. This resulting aniline derivative is a valuable

intermediate for the synthesis of fused heterocyclic systems and can be further

functionalized.

Potential Applications in Drug Discovery
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The structural motifs accessible from 3-fluoro-2-nitrobenzonitrile are prevalent in many

biologically active molecules, particularly in the area of kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors:
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine

kinases that play a crucial role in the development and function of the nervous system.[1][2]

Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of

cancers.[1] Small molecule inhibitors of TRK have shown significant promise in the treatment of

these cancers.[3]

The pyrazolo[3,4-b]pyridine scaffold, which can be synthesized from 3-fluoro-2-
nitrobenzonitrile derivatives, is a key component of some known TRK inhibitors. This

suggests that 3-fluoro-2-nitrobenzonitrile is a valuable starting material for the development

of novel TRK inhibitors.

Upon binding of its ligand, Nerve Growth Factor (NGF), the TRKA receptor dimerizes and

autophosphorylates on specific tyrosine residues.[4][5] This initiates a downstream signaling

cascade involving key pathways such as the Ras/MAPK/ERK pathway, which is involved in cell

proliferation and differentiation, and the PI3K/Akt pathway, which promotes cell survival.[4]
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Figure 1: Simplified TRKA signaling pathway.

Experimental Protocols
Detailed experimental protocols for key transformations involving fluoronitrobenzonitrile

derivatives are provided below. While these protocols may require optimization for 3-fluoro-2-
nitrobenzonitrile specifically, they serve as a valuable starting point.

Synthesis of 2-Amino-3-fluorobenzonitrile (from an
alternative precursor)
This protocol describes the synthesis of the amino derivative from a different starting material,

illustrating a potential transformation of the nitro group.

Procedure: In a dry 500 mL round-bottom flask, (Z)-7-fluoro-3-(isocyano)indolin-2-one (3.12 g,

17.32 mmol) was dissolved in 150 mL of dimethylformamide. The solution was heated to 180°C

(internal temperature 152°C) and stirred for 3 hours. After cooling, the reaction mixture was

diluted with water (125 mL), saturated sodium bicarbonate solution (125 mL), and ethyl acetate

(250 mL). The organic layer was separated, and the aqueous layer was extracted twice with

ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate,

filtered, and concentrated. The crude product was purified by silica gel column chromatography

using dichloromethane as the eluent to yield 2-amino-3-fluorobenzonitrile (2.36 g, 78% yield).

[6]

General Protocol for Nucleophilic Aromatic Substitution
(SNAr) with Amines
This general procedure can be adapted for the reaction of 3-fluoro-2-nitrobenzonitrile with

various amine nucleophiles.

Procedure: A mixture of the fluoroarene and the amine nucleophile is heated in a suitable

solvent such as DMSO in the presence of a base like KOH. The reaction progress is monitored

by TLC. Upon completion, the reaction mixture is worked up by pouring into water and

extracting with an organic solvent. The organic layer is then washed, dried, and concentrated.

The crude product is purified by column chromatography.[7]
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General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the general conditions for a Suzuki coupling reaction, which could be

explored for 3-fluoro-2-nitrobenzonitrile.

Procedure: To a reaction vessel, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-

1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃,

2.0-3.0 equivalents). A suitable solvent system, such as a mixture of dioxane and water, is

added. The vessel is sealed and heated (e.g., 100-150 °C), potentially using microwave

irradiation to accelerate the reaction. The reaction is monitored by TLC or LC-MS. After

completion, the mixture is cooled, diluted with an organic solvent and water, and the layers are

separated. The aqueous layer is extracted, and the combined organic layers are washed, dried,

and concentrated. The product is purified by flash chromatography.[8]
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Figure 2: General workflow for a Suzuki coupling reaction.

Quantitative Data
While specific quantitative data for derivatives of 3-fluoro-2-nitrobenzonitrile are not yet

widely available in the public domain, Table 2 provides representative data for a potent TRK

inhibitor with a related structural scaffold. This data can serve as a benchmark for future drug

discovery efforts utilizing 3-fluoro-2-nitrobenzonitrile.
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Compound Target IC₅₀ (nM)
Cell Proliferation
IC₅₀ (nM)

Compound 10g TRKA 5.21
Ba/F3-CD74-

NTRK1G595R: 1.43

TRKC 4.51
Ba/F3-CD74-

NTRK1G667C: 47.56

TRKAG595R 6.77

TRKAG667C 1.42

TRKAF589L 6.13

Data for compound 10g, a macrocyclic TRK inhibitor, is from J. Med. Chem. 2023, 66, 18,

12950–12965.[9]

Conclusion
3-Fluoro-2-nitrobenzonitrile represents a promising, yet underexplored, building block for

organic synthesis and medicinal chemistry. Its inherent reactivity, particularly in SₙAr reactions,

provides a reliable entry point for the synthesis of diverse and complex molecules. The

potential to access biologically relevant scaffolds, such as those found in TRK inhibitors,

highlights the significant opportunities for future research. The experimental protocols and data

presented in this guide are intended to provide a solid foundation for researchers to unlock the

full potential of this versatile compound. Further investigation into the specific reaction

conditions and the biological activity of its derivatives is highly encouraged and is expected to

yield novel and valuable contributions to the fields of chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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